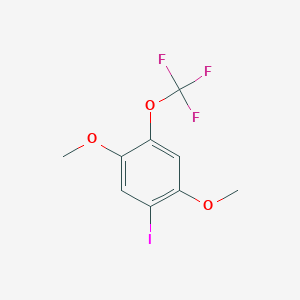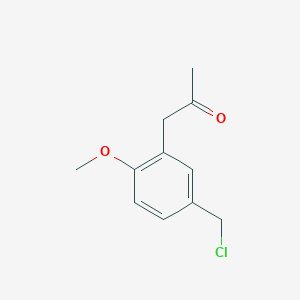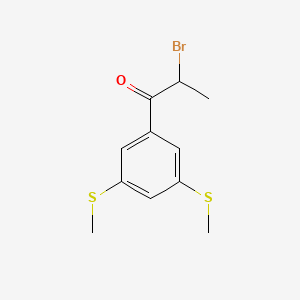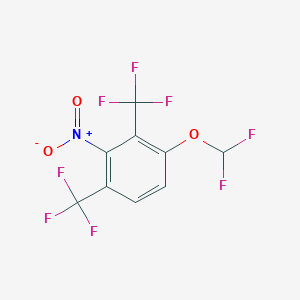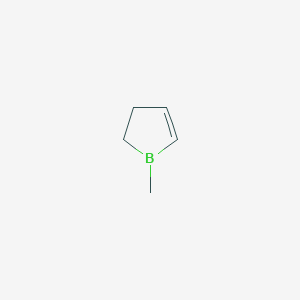
1-Methyl-2,3-dihydro-1H-borole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3-dihydro-1H-borole is an organoboron compound that features a five-membered ring structure containing both boron and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-2,3-dihydro-1H-borole can be synthesized through several methods. One common approach involves the reaction of a boron-containing precursor with an appropriate nitrogen-containing compound under controlled conditions. For instance, the reaction of boron trichloride with a suitable amine in the presence of a reducing agent can yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoboron chemistry can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
1-Methyl-2,3-dihydro-1H-borole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into different boron-containing species.
Substitution: The boron atom in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups into the borole ring.
科学的研究の応用
1-Methyl-2,3-dihydro-1H-borole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It can be used in the development of new materials with specific electronic or mechanical properties.
作用機序
The mechanism by which 1-Methyl-2,3-dihydro-1H-borole exerts its effects is related to its ability to interact with various molecular targets. The boron atom in the ring can form stable complexes with other molecules, influencing their reactivity and stability. This interaction can affect various biochemical pathways, making the compound useful in both chemical and biological applications.
類似化合物との比較
Similar Compounds
1-Methyl-2,3-dihydro-1H-indole: Similar in structure but contains a nitrogen atom instead of boron.
1-Methyl-2,3-dihydro-1H-pyrrole: Another similar compound with a nitrogen atom in the ring.
1-Methyl-2,3-dihydro-1H-pyridine: Contains a nitrogen atom and has different electronic properties.
Uniqueness
1-Methyl-2,3-dihydro-1H-borole is unique due to the presence of the boron atom in its ring structure. This gives it distinct electronic properties compared to its nitrogen-containing analogs, making it valuable for specific applications in materials science and chemistry.
特性
CAS番号 |
102618-33-7 |
|---|---|
分子式 |
C5H9B |
分子量 |
79.94 g/mol |
IUPAC名 |
1-methyl-2,3-dihydroborole |
InChI |
InChI=1S/C5H9B/c1-6-4-2-3-5-6/h2,4H,3,5H2,1H3 |
InChIキー |
ZSMSKWKJBLDXDE-UHFFFAOYSA-N |
正規SMILES |
B1(CCC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)
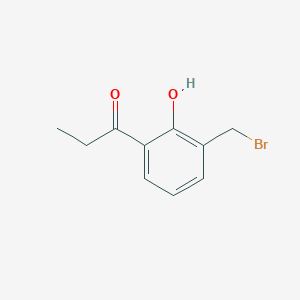
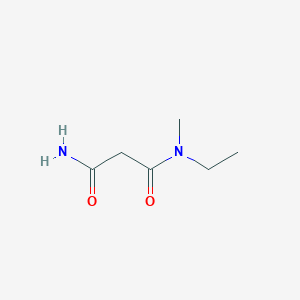
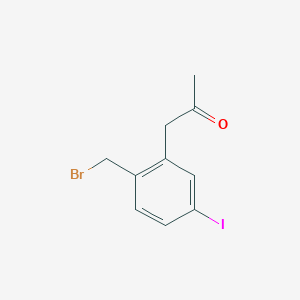


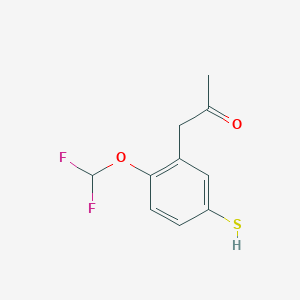
![Propanenitrile, 3-[(1-methylethyl)phenylamino]-](/img/structure/B14064644.png)
